N-Acetyl-D-mannosamine-13C-1: A Technical Guide for Researchers
N-Acetyl-D-mannosamine-13C-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-D-mannosamine-13C-1 is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research and drug development. As an isotopic analogue of N-Acetyl-D-mannosamine (ManNAc), it enables the precise tracing and quantification of ManNAc metabolic pathways, most notably the sialic acid biosynthesis pathway. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Concepts
N-Acetyl-D-mannosamine is a key precursor in the biosynthesis of N-acetylneuraminic acid (NeuAc), the most common form of sialic acid in humans. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing crucial roles in cellular recognition, signaling, and immune responses. The incorporation of a carbon-13 isotope at the first carbon position (C-1) of N-Acetyl-D-mannosamine allows for its differentiation from its naturally abundant 12C counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This stable, non-radioactive label makes it a safe and effective tracer for in vitro and in vivo studies.
Quantitative Data
The following table summarizes the key quantitative data for N-Acetyl-D-mannosamine and its 13C-1 labeled form.
| Property | N-Acetyl-D-mannosamine | N-Acetyl-D-mannosamine-13C-1 |
| Molecular Formula | C₈H₁₅NO₆[1][2][] | C₇¹³CH₁₅NO₆[4] |
| Molecular Weight | 221.21 g/mol [1][2][][5] | 222.20 g/mol [4] |
| CAS Number | 7772-94-3[2][][5] | Not available |
| Appearance | White to off-white powder or crystalline solid[][5] | Crystalline solid |
| Solubility | Water (50 mg/mL), DMSO (44 mg/mL)[5][6] | Soluble in DMSO[4] |
| Melting Point | 130°C (decomposes)[2][] | Not available |
| Storage Temperature | -20°C[5][7] | -20°C |
Signaling and Metabolic Pathways
Sialic Acid Biosynthesis Pathway
N-Acetyl-D-mannosamine-13C-1 is metabolized through the sialic acid biosynthesis pathway. The key steps are outlined below.
This pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the enzyme GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase).[8][9][10] Exogenously supplied N-Acetyl-D-mannosamine-13C-1 enters this pathway and is phosphorylated by the kinase domain of GNE to form ManNAc-6-phosphate.[8] This is followed by a series of enzymatic reactions catalyzed by N-acetylneuraminic acid-9-phosphate synthase (NANS) and N-acetylneuraminic acid-9-phosphate phosphatase (NANP) to produce Neu5Ac.[10] Subsequently, CMP-sialic acid synthetase (CMAS) activates Neu5Ac to CMP-Neu5Ac, the donor substrate for sialyltransferases, which then transfer the sialic acid onto glycoproteins and glycolipids.[9][10]
Experimental Protocols
Metabolic Labeling of Cellular Glycoproteins
This protocol describes the metabolic incorporation of N-Acetyl-D-mannosamine-13C-1 into cellular glycoproteins for subsequent analysis by mass spectrometry. The principle is analogous to metabolic labeling with azido sugars.[11][12][13]
Materials:
-
N-Acetyl-D-mannosamine-13C-1
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HEK293, CHO)
-
Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Bradford assay reagent
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (e.g., with trypsin)
-
LC-MS grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to approximately 70-80% confluency.
-
Prepare a stock solution of N-Acetyl-D-mannosamine-13C-1 in sterile PBS or culture medium.
-
Supplement the cell culture medium with N-Acetyl-D-mannosamine-13C-1 to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Separation:
-
Determine the protein concentration of the lysate using a Bradford assay.
-
Separate the proteins by SDS-PAGE. Load an equal amount of protein for each sample.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest or the entire lane from the gel.
-
Perform in-gel digestion with trypsin according to the manufacturer's protocol to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a suitable C18 column for peptide separation with a gradient of acetonitrile in 0.1% formic acid.
-
Set the mass spectrometer to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.
-
Analyze the data to identify peptides and determine the incorporation of the 13C label, which will result in a mass shift in the corresponding glycopeptides.
-
Analysis of N-Acetyl-D-mannosamine-13C-1 Incorporation by NMR Spectroscopy
This protocol outlines the general steps for preparing a cell extract for NMR analysis to detect the incorporation of the 13C label into metabolites.
Materials:
-
Labeled cell pellet from the metabolic labeling experiment
-
Methanol, Chloroform, Water (for extraction)
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
Procedure:
-
Metabolite Extraction:
-
Harvest the labeled cells and wash with PBS.
-
Perform a metabolite extraction, for example, using a methanol-chloroform-water extraction method to separate polar metabolites.
-
Lyophilize the polar extract.
-
-
Sample Preparation for NMR:
-
Reconstitute the lyophilized extract in a known volume of deuterated solvent (e.g., 500 µL of D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
For more detailed analysis, acquire 2D correlation spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm the position of the ¹³C label.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify the signals corresponding to N-Acetyl-D-mannosamine and its downstream metabolites.
-
The presence of the ¹³C label at the C-1 position will result in characteristic splitting patterns and chemical shifts in the ¹³C and coupled ¹H spectra, allowing for quantification of incorporation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a metabolic labeling experiment using a labeled sugar analog, followed by click chemistry for detection and analysis. While this example uses an azido-sugar for click chemistry, the initial metabolic incorporation and subsequent analysis steps are analogous to experiments with N-Acetyl-D-mannosamine-13C-1, where the detection is by mass spectrometry or NMR.
This workflow starts with incubating cells with a labeled precursor, which is metabolically incorporated into cellular components.[14] For azido-sugars, this is followed by a click chemistry reaction to attach a reporter molecule for detection.[15][16] The cells are then lysed, and the labeled molecules can be enriched and analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[17] For N-Acetyl-D-mannosamine-13C-1, the click chemistry and enrichment steps are replaced by direct detection of the 13C-labeled molecules in the cell lysate or purified fractions by mass spectrometry or NMR.
References
- 1. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-D-mannosamine | 7772-94-3 [chemicalbook.com]
- 4. N-Acetyl-D-mannosamine-13C - Immunomart [immunomart.org]
- 5. N-Acetyl-D-mannosamine ≥98 (TLC) N-acetylmannosamine [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. goldbio.com [goldbio.com]
- 8. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic Acid [sigmaaldrich.com]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
